2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one is a synthetic organic compound characterized by its unique structural features It contains a dimethoxyphenyl group, a bromophenyl group, and an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Backbone: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene.
Attachment of the Bromophenyl Group: This is usually done through a nucleophilic substitution reaction where a bromophenylamine is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the compound to a more simplified form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-3-((4-chlorophenyl)amino)inden-1-one
- 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one
- 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one is unique due to the presence of the bromophenyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
3-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIVXCOKRAPPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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